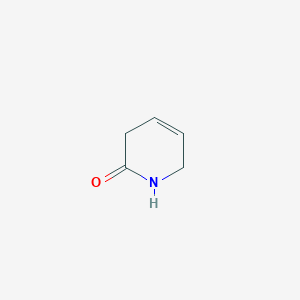

1,6-dihydropyridin-2(3H)-one

Description

Overview of Privileged Heterocyclic Frameworks in Organic and Medicinal Chemistry

Heterocyclic compounds are among the most diverse and significant families of organic molecules utilized in synthesis. sigmaaldrich.com Within this broad class, certain structural motifs, known as privileged heterocyclic frameworks, are particularly noteworthy. These frameworks are molecular structures that are capable of binding to multiple biological receptors with high affinity, thereby exhibiting a wide range of pharmacological activities. mdpi.comresearchgate.net Their prevalence in numerous pharmacologically active natural and synthetic compounds underscores their importance in medicinal chemistry. sigmaaldrich.com

Examples of such privileged structures include isoquinolines and imidazoles. Isoquinoline scaffolds are integral to a variety of drugs and natural products, displaying activities such as anticancer, antioxidant, and anti-inflammatory properties. rsc.orgrsc.org Similarly, the imidazole (B134444) ring is a key component in many biological systems and is a favored scaffold in the development of kinase inhibitors for anticancer therapies. mdpi.com The strategic use of these frameworks allows medicinal chemists to design and synthesize novel compounds with enhanced therapeutic potential. researchgate.netmdpi.com

Structural Classes and Isomeric Considerations of Dihydropyridinones

Dihydropyridinones represent a significant class of N-heterocycles that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. mdpi.comsemanticscholar.org These compounds are structurally related to the well-known 1,4-dihydropyridines (1,4-DHPs), which are notable for their role as calcium channel blockers. mdpi.combiointerfaceresearch.com The dihydropyridinone core, however, incorporates a lactam (a cyclic amide) functionality, which significantly influences its chemical properties and biological interactions.

Distinction and Relationships among 1,6-Dihydropyridin-2(3H)-one, 3,4-Dihydropyridin-2(1H)-one, 5,6-Dihydropyridin-2(1H)-one, and 1,4-Dihydropyridines

The isomers of dihydropyridinone are distinguished by the placement of the double bond and the carbonyl group within the six-membered ring. This structural variation leads to distinct chemical and physical properties. Isomers are molecules that share the same chemical formula but have different arrangements of atoms. youtube.comsaskoer.ca

1,6-Dihydropyridin-2(3H)-one: This isomer features a double bond between carbons 4 and 5. The "1,6-dihydro" indicates the saturation at the nitrogen (position 1) and carbon 6, while the "(3H)" specifies the location of a hydrogen atom on carbon 3, and the "-2-one" denotes the carbonyl group at position 2. nih.gov

3,4-Dihydropyridin-2(1H)-one: In this isomer, the double bond is located between carbons 5 and 6. chemspider.com The correct IUPAC nomenclature for some common derivatives is 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates. mdpi.comsemanticscholar.org These compounds are notable for their use as precursors in the synthesis of various bioactive molecules. mdpi.com

5,6-Dihydropyridin-2(1H)-one: This isomer is characterized by a double bond between carbons 3 and 4. biocrick.comfluorochem.co.uk It is a six-membered lactam derivative that is a key pharmacophore in medicinal chemistry, notably found in the natural product piperlongumine, which exhibits anticancer properties.

1,4-Dihydropyridines (1,4-DHPs): These are a well-established class of compounds with a dihydropyridine (B1217469) ring where the nitrogen is at position 1 and saturation occurs at positions 1 and 4. wikipedia.org They are structurally analogous to the dihydronicotinamide part of NADH and NAD(P)H coenzymes. nih.gov A prominent feature of many 1,4-DHPs is their ease of oxidation to form pyridines. wikipedia.org

The following table summarizes the key structural differences between these compounds.

| Compound Name | Position of Double Bond(s) | Carbonyl Position |

| 1,6-Dihydropyridin-2(3H)-one | C4=C5 | C2 |

| 3,4-Dihydropyridin-2(1H)-one | C5=C6 | C2 |

| 5,6-Dihydropyridin-2(1H)-one | C3=C4 | C2 |

| 1,4-Dihydropyridine (B1200194) | C2=C3 and C5=C6 | N/A |

Significance of Lactam Analogs within Dihydropyridine Scaffolds

The incorporation of a lactam functional group into the dihydropyridine scaffold to form dihydropyridinones has significant implications for their biological activity and potential as therapeutic agents. nih.gov While 1,4-dihydropyridines are primarily known as calcium channel blockers, their lactam analogs have been explored for a wider range of targets. biointerfaceresearch.comnih.gov

Dihydropyridine lactam analogs have been investigated as inhibitors of Bromodomain and Extra Terminal (BET) proteins, which are epigenetic readers involved in gene transcription. nih.govresearchgate.net Modifications to the lactam side chain have been explored to enhance affinity and selectivity for different BET bromodomains. nih.govresearchgate.net For instance, certain dihydropyridine lactam analogs have shown a preference for the second bromodomain (BD2) over the first (BD1) in the testis-specific bromodomain protein (BRDT). nih.gov This highlights the potential for developing selective inhibitors for various therapeutic indications. nih.govnih.gov

Foundational Role as Chemical Building Blocks and Synthetic Precursors

The dihydropyridinone framework, particularly its various isomeric forms, serves as a versatile building block in organic synthesis for the construction of more complex molecules. mdpi.comsemanticscholar.org Their inherent functionality, including the lactam, the double bond, and the potential for various substituents, makes them valuable precursors for a wide array of heterocyclic compounds. researchgate.net

1,6-Dihydropyridin-2(3H)-one and its derivatives are utilized in the synthesis of a variety of substituted pyridines and other heterocyclic systems. cdnsciencepub.comscispace.com For example, they can undergo oxidation to form the corresponding pyridones or can be further functionalized at different positions of the ring. The Castagnoli–Cushman reaction, for instance, can be used to synthesize 1,4,6-trisubstituted 1,6-dihydropyridin-2-(3H)-ones. acs.org

3,4-Dihydropyridin-2(1H)-ones are extensively used as precursors for the synthesis of bioactive molecules. mdpi.comsemanticscholar.org They can be converted into various derivatives with applications as Rho-kinase inhibitors and P2X7 receptor antagonists. researchgate.net The multicomponent synthesis of these compounds allows for the introduction of diverse substituents, further expanding their utility as building blocks. mdpi.comsemanticscholar.org

5,6-Dihydropyridin-2(1H)-one derivatives are also valuable intermediates. They can be synthesized through methods like intramolecular Wittig reactions and can serve as precursors for alkaloids and other natural products. researchgate.net For example, they can be prepared through a domino Ugi/aldol/hydrolysis reaction. biocrick.com

The following table provides examples of complex molecules synthesized from dihydropyridinone precursors.

| Precursor | Synthetic Method | Resulting Compound/Class | Reference |

| 3-Arylglutaconic Anhydrides | Castagnoli–Cushman Reaction | 1,4,6-Trisubstituted 1,6-dihydropyridin-2-(3H)-ones | acs.orgresearchgate.net |

| Aldimines, Alkynes, DMAD | Zinc(II) Triflate Catalyzed Three-Component Reaction | Highly Functionalized 1,6-Dihydropyridines | scispace.com |

| 3,4-Dihydropyridin-2(1H)-ones | Various | Rho-kinase inhibitors, P2X7 receptor antagonists | researchgate.net |

| Baylis-Hillman Phosphonium Salts | Domino Ugi/Aldol/Hydrolysis Reaction | 5,6-Dihydropyridin-2(1H)-ones | biocrick.com |

| N-propargyl-ynamides | Gold(I)-catalyzed cyclization | N-tosyl-3,6-dihydropyridin-2(1H)-ones | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydro-1H-pyridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1-2H,3-4H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRNUVFNHLFBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467137 | |

| Record name | 2(1H)-Pyridinone, 3,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61892-77-1 | |

| Record name | 2(1H)-Pyridinone, 3,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations in Dihydropyridinone Chemistry

Elucidation of Reaction Pathways and Intermediates

Understanding the step-by-step process of a chemical reaction, including the identification of transient intermediates, is key to controlling its outcome. For the synthesis of 1,6-dihydropyridin-2(3H)-ones and related structures, various studies have focused on deciphering the complex pathways involved.

The Castagnoli-Cushman reaction (CCR), which involves the reaction of an imine with a cyclic anhydride (B1165640), is a powerful method for synthesizing a variety of lactams, including dihydropyridinone precursors. mdpi.comresearchgate.net Historically, the mechanism of the CCR has been a subject of debate, but recent advances have shed light on the process, enabling the development of conditions for diastereoselective and even enantioselective syntheses. mdpi.comresearchgate.net

A significant advancement involves a three-component variant of the CCR for synthesizing 1,4,6-trisubstituted 1,6-dihydropyridin-2(3H)-ones from 3-arylglutaconic acids, primary amines, and aromatic aldehydes. nih.gov Initial investigations proposed a mechanism involving the in-situ formation of a 3-arylglutaconic anhydride, which then reacts with an imine (formed from the amine and aldehyde). sci-hub.se This hypothesis was confirmed by demonstrating that refluxing 3-phenylglutaconic acid in toluene (B28343) led to the near-quantitative formation of the corresponding anhydride. sci-hub.se The two-component reaction between the pre-formed 3-arylglutaconic anhydrides and imines was found to provide superior results compared to the one-pot, three-component setup. nih.gov

A key step in the formation of the final 1,6-dihydropyridin-2(3H)-one product from 3-arylglutaconic anhydrides is a decarboxylation event. sci-hub.se It was initially believed that the Castagnoli-Cushman adduct, a carboxylic acid, undergoes decarboxylation with a simultaneous migration of the double bond. sci-hub.se To probe this transformation, detailed mechanistic studies were undertaken.

These investigations confirmed the initial formation of the expected Castagnoli-Cushman carboxylic acids. nih.gov However, the subsequent decarboxylation was revealed to be more intricate than first assumed. nih.gov Deuterium incorporation experiments were instrumental in elucidating this complexity. The results indicated a complex, "forked" pathway for the decarboxylation step, moving beyond the initially proposed simpler mechanism. nih.gov

While many dihydropyridinone syntheses proceed through ionic or pericyclic pathways, radical reactions offer alternative and powerful routes for their formation and functionalization. Circumventing unstable anionic intermediates through radical addition reactions can be an effective strategy. purdue.edu One approach involves cyclization cascades initiated by the formation of N-amidyl radicals, which can lead to highly functionalized heterocyclic scaffolds like dihydropyridinones. mdpi.com The use of photoredox catalysis can generate planar, prochiral radicals as intermediates, which serves as a method for stereoablation, converting static stereocenters into dynamic ones that can be controlled in subsequent steps. princeton.edu This approach effectively decouples the bond-forming event from the stereochemical outcome. princeton.edu

Catalysts and additives are pivotal in controlling the efficiency and selectivity of dihydropyridinone synthesis. In the synthesis of 3,4-dihydropyridin-2-ones, solid-liquid phase transfer catalysis (PTC) has proven effective. mdpi.comunimi.it Using a catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHSO₄) with a base such as potassium hydroxide (B78521) (KOH) facilitates the reaction between 1,3-dithiane-2-carboxy thioesters and α,β-unsaturated ketimines. mdpi.comunimi.it The catalyst is believed to function by exchanging the potassium cation of the initial anion with the bulky tetrabutylammonium cation, generating a more reactive ammonium (B1175870) acyl anion equivalent that triggers a rapid reaction cascade. unimi.it

The table below summarizes the effect of the phase transfer catalyst on a model reaction.

| Entry | Catalyst | Time (h) | Yield (%) |

| 1 | TBAHSO₄ | 0.5 | 95 |

| 2 | None | 24 | <5 |

| This table illustrates the dramatic increase in reaction rate and yield when a phase transfer catalyst is employed in the synthesis of 3,4-dihydropyridin-2-ones. |

Other catalytic systems, including chiral ureas and thioureas, have also been successfully employed as catalysts, particularly in Castagnoli-Cushman reactions. researchgate.net

Mechanistic Studies of Castagnoli-Cushman-Type Reactions

Stereochemical Control and Asymmetric Induction Mechanisms

Achieving control over stereochemistry is a primary goal in modern organic synthesis. For dihydropyridinones, which often contain multiple stereocenters, developing asymmetric methods is of high importance.

The synthesis of enantiomerically pure products relies on the effective transfer of stereochemical information from a chiral source to the substrate. This is commonly achieved using chiral catalysts, which create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

In reactions analogous to dihydropyridinone synthesis, such as the asymmetric Biginelli reaction, chiral phosphoric acids derived from BINOL are frequently used. mdpi.com The stereochemical outcome of the reaction can be exquisitely sensitive to the catalyst structure. For instance, adjusting the size of the substituents at the 3 and 3' positions of the binaphthol core of the phosphoric acid catalyst can reverse the stereochemistry of the product. mdpi.com

The proposed mechanism for this stereoinduction involves the formation of a hydrogen-bonded intermediate between the catalyst and the reactants. The specific geometry of this complex, dictated by the catalyst's structure, shields one face of the reactive intermediate, directing the nucleophilic attack to the opposite face and thereby controlling the absolute stereochemistry of the newly formed stereocenter. This principle, where the catalyst's configuration directly guides the reaction's stereochemical path, is a cornerstone of asymmetric catalysis. rsc.orgyoutube.com

The table below shows examples of how different chiral catalysts can influence the enantiomeric excess (ee) in the synthesis of dihydropyrimidinones, a related class of heterocycles. mdpi.comnih.gov

| Catalyst Type | Chiral Moiety | Solvent | Product ee (%) |

| Chiral Phosphoric Acid | (R)-BINOL derivative | Dichloromethane | 95 (S) |

| Chiral Phosphoric Acid | (S)-BINOL derivative | Dichloromethane | 94 (R) |

| Chiral Thiourea (B124793) | Amino acid-derived | Toluene | 88 (R) |

| This table demonstrates the high degree of stereochemical control achievable through the selection of an appropriate chiral catalyst. |

Tautomeric Equilibria and Isomerization Dynamics in Dihydropyridinone Chemistry

The structural dynamics of dihydropyridinones, particularly the interplay of tautomeric forms and the potential for isomerization, are critical aspects of their chemical behavior. These processes can significantly influence their reactivity, stability, and interaction with other molecules. This section delves into the mechanistic investigations of these phenomena, focusing on computational studies of tautomerism, photochemical isomerization pathways, and the nuances of prototropic migration and ring-chain tautomerism in derivatives of 1,6-dihydropyridin-2(3H)-one.

Computational Studies on Dihydropyridinone Tautomerism

Computational chemistry serves as a powerful tool for elucidating the tautomeric equilibria in dihydropyridinone systems. nih.gov While extensive computational studies specifically on the parent 1,6-dihydropyridin-2(3H)-one are not widely documented in publicly available literature, research on closely related derivatives provides significant insights. For instance, studies on tautomeric 6-hydroxy-4-methyl-2-oxo-1-(substituted phenyl)-1,2-dihydropyridine-3-carbonitriles have utilized computational methods to determine the relative stabilities of different tautomeric forms. researchgate.net

In a study of these substituted dihydropyridinones, both experimental (¹H NMR in DMSO-d₆) and computational methods were employed to quantify the tautomeric equilibrium between the 6-hydroxy-2-oxo (major) and 2-hydroxy-6-oxo (minor) forms. The results indicated a complex interplay of electronic effects of the substituents on the N-phenyl ring influencing the position of the equilibrium. researchgate.net The data gathered from these investigations can be summarized to illustrate the influence of substitution on tautomer preference.

| Substituent on N-phenyl ring | 6-hydroxy-2-oxo tautomer (%) | 2-hydroxy-6-oxo tautomer (%) | Equilibrium Constant (KT) |

|---|---|---|---|

| H | 75 | 25 | 0.33 |

| 4-Me | 78 | 22 | 0.28 |

| 4-OMe | 80 | 20 | 0.25 |

| 4-Cl | 68 | 32 | 0.47 |

| 4-Br | 67 | 33 | 0.49 |

| 4-F | 70 | 30 | 0.43 |

Data sourced from a study on substituted dihydropyridine-3-carbonitriles, illustrating the typical equilibrium observed in such systems. The equilibrium constant KT is calculated as [% minor tautomer] / [% major tautomer]. researchgate.net

These computational approaches typically involve geometry optimization of the different tautomers followed by calculation of their relative energies using methods like Density Functional Theory (DFT). The solvent effects are often incorporated using models such as the Polarizable Continuum Model (PCM) to provide a more accurate representation of the system in solution. medsci.cn The agreement between the calculated and experimental data validates the computational models and their utility in predicting tautomeric preferences in dihydropyridinone systems. researchgate.net

Photochemical N- to C-Sulfonyl Photoisomerisation

A significant isomerization process observed in N-sulfonyl dihydropyridinones is the photochemical N- to C-sulfonyl migration. rsc.org This photoisomerization provides a synthetic route to C-sulfonylated dihydropyridinones, which are of interest in medicinal chemistry. The reaction is typically initiated by UV irradiation, often at 365 nm, and has been studied across a range of substituted dihydropyridinones. rsc.orgrsc.org

The scope of this photoinitiated N- to C-sulfonyl migration has been demonstrated to be quite general. It accommodates various N-sulfonyl substituents as well as diverse substitutions at the C(3) and C(4) positions of the dihydropyridinone ring. rsc.org

| Position | Investigated Substituents |

|---|---|

| N-Sulfonyl (SO₂R) | Ph, 4-MeC₆H₄, 4-MeOC₆H₄, 4-NO₂C₆H₄, Me, Et |

| C(3) | Aryl, Heteroaryl, Alkyl, Alkenyl |

| C(4) | Aryl, Ester |

This table summarizes the range of substituents that have been successfully employed in the N- to C-sulfonyl photoisomerization of dihydropyridinones, demonstrating the versatility of the reaction. rsc.org

Mechanistic investigations, including crossover experiments, have indicated that the process involves an intermolecular step. rsc.org Furthermore, Electron Paramagnetic Resonance (EPR) studies have provided evidence for the intermediacy of a sulfonyl radical in the reaction mechanism. rsc.orgresearchgate.net The proposed mechanism involves the homolytic cleavage of the N-S bond upon photoexcitation, generating a dihydropyridinonyl radical and a sulfonyl radical. The sulfonyl radical can then attack the C(3) position of the dihydropyridinone ring, followed by hydrogen abstraction to yield the C-sulfonylated product. rsc.org The reaction proceeds without loss of diastereomeric or enantiomeric purity, highlighting its synthetic utility. rsc.org

Prototropic Migration and Ring-Chain Tautomerism in Derivatives

Prototropic tautomerism involves the migration of a proton between two sites in a molecule, leading to distinct structural isomers that can exist in dynamic equilibrium. clockss.org In the context of dihydropyridinone derivatives, a common form of prototropic tautomerism is the equilibrium between hydroxy-oxo and dihydroxy forms, or between different oxo-hydroxy tautomers.

As discussed in section 3.3.1, substituted 1,6-dihydropyridin-2(3H)-ones, such as 6-hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile, exhibit a well-defined prototropic equilibrium between the 6-hydroxy-2-oxo and the 2-hydroxy-6-oxo forms. researchgate.net This represents a migration of a proton between the oxygen atoms at the C2 and C6 positions, mediated through the conjugated system of the dihydropyridine (B1217469) ring. The position of this equilibrium is sensitive to the electronic nature of substituents and the solvent environment. researchgate.net

Ring-chain tautomerism is another type of isomerization where the interconversion between tautomers involves the opening or closing of a ring structure. nih.gov This phenomenon is well-documented in various heterocyclic systems, particularly in carbohydrates. nih.gov While the core 1,6-dihydropyridin-2(3H)-one scaffold is inherently cyclic, the possibility of ring-chain tautomerism could arise in derivatives bearing specific functional groups. For instance, a derivative with a side chain containing a carbonyl or imine group at an appropriate position could potentially exist in equilibrium with an open-chain form or a bicyclic system formed through intramolecular cyclization. Although specific examples of ring-chain tautomerism for derivatives of 1,6-dihydropyridin-2(3H)-one are not prominently reported in the surveyed literature, the fundamental principles of this tautomerism, governed by factors like ring strain and the stability of the resulting structures, would apply. nih.gov

Derivatization and Structural Transformations of the Dihydropyridinone Core

Systematic Modification of the Dihydropyridinone Scaffold

Systematic modification of the dihydropyridinone ring allows for the fine-tuning of its chemical characteristics. This is typically achieved by altering the substituents attached to the core or by introducing and modifying linker moieties for conjugation to other molecules.

The functionalization of the dihydropyridinone core by introducing or modifying substituents at various positions is a key strategy for creating diverse chemical libraries. A novel synthetic approach employing the annulation of symmetrical aldazines with 3-arylglutaconic anhydrides has been shown to produce cyclic hydrazide–hydrazone compounds with a dihydropyridinone core. mdpi.com This methodology is significant as it allows for considerable variability in the substitution pattern, particularly at positions 5 and 6 of the lactam ring. mdpi.com

The reaction of 3-arylglutaconic anhydrides with aldazines can lead to the formation of a 3,6-dihydropyridin-2(1H)-one core, where the nature of the substituents at C4, C6, and N1 can be systematically varied based on the starting materials. mdpi.com For example, the substituent at the C6 position can be readily altered, a feature not common in other synthetic methods. mdpi.com This flexibility enables the exploration of a wide chemical space around the dihydropyridinone scaffold.

| Compound | Substituent at C4 | Substituent at C6 | Substituent at N1 | Yield |

|---|---|---|---|---|

| 4a | 4-Fluorophenyl | 4-Methoxyphenyl | (4-methoxybenzylidene)amino | 81% |

| 4c | 4-Fluorophenyl | Isopropyl | (2-methylpropylidene)amino | 65% |

The dihydropyridinone scaffold can be incorporated into larger molecular constructs, such as antibody-drug conjugates (ADCs), where a linker connects the cytotoxic payload to the antibody. The stability and cleavage characteristics of this linker are critical. Research into linker technology for lactam-containing payloads has explored various chemical modifications to enhance stability, particularly in plasma, while ensuring efficient cleavage at the target site. nih.govnih.govresearchgate.net

Strategies to address linker instability include modifying different parts of the linker and the payload attachment point. nih.govresearchgate.net For instance, the introduction of a meta-amide p-aminobenzyl carbamate (B1207046) (MA-PABC) group has been shown to dramatically improve the stability of linker-payloads in mouse serum. researchgate.net Furthermore, incorporating a glutamic acid residue into the linker can significantly decrease hydrolysis and enhance the aqueous solubility of the linker-payload conjugate. nih.gov The choice of linker, such as the widely used valine-citrulline-p-aminobenzyl carbamate (ValCitPABC), is dictated by its susceptibility to cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. researchgate.net The use of aryl hydrazide linkers in solid-phase synthesis also provides a versatile method for creating C-terminal modified peptides, which can be cleaved under mild oxidative conditions. researchgate.net

Interconversion to Related Heterocyclic Systems

The dihydropyridinone ring can be chemically transformed into other important heterocyclic structures. These conversions, including oxidation to pyridones, reduction to piperidones, and isomerization to other dihydropyridinone forms, expand the synthetic utility of the initial scaffold.

The conversion of a dihydropyridinone to its corresponding aromatic 2-pyridone is a common and important transformation. This dehydrogenation reaction introduces a higher degree of unsaturation, leading to a planar, aromatic system. Electrochemical methods have proven effective for this conversion. Studies on substituted 3,4-dihydro-2(1H)-pyridone derivatives have shown that they undergo irreversible electrochemical oxidation to the corresponding 2-pyridones. mdpi.com This process involves the removal of two electrons and two protons and has been confirmed by techniques such as single-crystal X-ray crystallography. mdpi.com

Chemical oxidation methods are also employed. For example, 3,4-dihydro-2-pyridones, formed from the rearrangement of 4H-pyrans, can undergo a subsequent oxidative step to yield the final 2-pyridone products. scielo.org.mx The synthetic potential of the dihydropyridinone core is further demonstrated by post-condensation modifications, which include the oxidation of the heterocyclic core to the pyridone state. mdpi.com

| Starting Material | Method | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted 3,4-dihydro-2(1H)-pyridone | Electrochemical Oxidation | Glassy Carbon Electrode, Dry Acetonitrile | Substituted 2-Pyridone | mdpi.com |

| 4-aryl-3,4-dihydro-2-pyridone | Chemical Oxidation | Follows rearrangement of 4H-pyrans | 4-aryl-2-pyridone | scielo.org.mx |

The reduction of the carbon-carbon double bond within the dihydropyridinone ring leads to the formation of 2-piperidones (δ-valerolactams). This transformation is significant as the piperidine (B6355638) ring is a core structure in many natural products and pharmaceutical agents. researchgate.netmdma.ch Classical methods to access 2-piperidinones often rely on the hydrogenation of these unsaturated δ-lactam precursors. researchgate.net

Achieving stereoselectivity during this reduction is often a key synthetic goal. Dihydropyridones serve as versatile chiral building blocks for the synthesis of various piperidine alkaloids. nih.gov For instance, a (2R)-hydroxymethyldihydropyridone can be converted into a piperidinone intermediate, which is a precursor for compounds like D-mannolactam. nih.gov The synthesis of highly substituted piperidines can be achieved with a high degree of stereocontrol, where the stereochemistry of the final product is directed by existing chiral centers or bulky substituents on the nitrogen atom. nih.gov

Under certain reaction conditions, the position of the double bond within the dihydropyridinone ring can migrate, leading to the formation of different regioisomers. A notable example is the isomerization between 3,6-dihydropyridin-2(1H)-one and 5,6-dihydropyridin-2(1H)-one. The selective formation of these isomers can be controlled, for instance, by the reaction temperature. mdpi.com

In the synthesis of δ-lactam-based hydrazide–hydrazones, the reaction of 3-arylglutaconic anhydrides and aldazines at 80°C typically yields the 3,6-dihydropyridin-2(1H)-one isomer. mdpi.com However, conducting the reaction at a higher temperature (150°C) in the presence of a catalyst like scandium triflate can promote isomerization, leading to the formation of the thermodynamically more stable 5,6-dihydropyridin-2(1H)-one isomer. mdpi.com This switchable selectivity is presumed to occur via tautomerization of an allyl anion intermediate, which is stabilized by the electron-withdrawing carbonyl group. mdpi.com

Synthesis of Diverse Analogs for Chemical Library Development

The dihydropyridinone core is an attractive scaffold for the development of chemical libraries used in drug discovery. nih.gov Its structure allows for the introduction of diverse substituents at multiple positions, enabling the systematic exploration of chemical space to identify molecules with desired biological activities. Diversity-oriented synthesis (DOS) is a key strategy for generating such libraries, aiming to produce a wide range of structurally distinct molecules from a common starting point. nih.govpitt.edu

Multicomponent reactions (MCRs) are particularly efficient for library synthesis, as they allow for the rapid assembly of complex molecules in a single step from three or more starting materials. nih.gov For example, an efficient MCR has been developed for the synthesis of a library of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are complex heterocyclic systems. nih.gov While not directly dihydropyridinones, the principles are applicable. Such protocols are often designed to be compatible with a broad range of substituents and reaction conditions, and ideally, allow for product isolation via simple crystallization or filtration, avoiding time-consuming chromatographic purification. nih.gov

Optically active dihydropyridinones are highly valuable chiral building blocks for the synthesis of a wide array of natural products, particularly piperidine alkaloids. nih.govresearchgate.net These alkaloids, which include compounds like (-)-Cassine, (-)-Spectaline, and (+)-desoxoprosophylline, feature a core piperidine ring, and their biological activity is often dependent on their specific stereochemistry. researchgate.net

An efficient and highly enantioselective route to access these structures often begins with a chiral precursor from the "chiral pool," such as a sugar. For instance, (R)-dihydropyridones can be synthesized from commercially available D-glucal. nih.gov A key transformation in one reported synthesis involves the reaction of D-glucal with HgSO4, followed by protection of the primary hydroxyl group. This intermediate is then converted over several steps into a chiral N-tosylfurfurylamine. nih.gov Oxidation of this furan-containing compound with an agent like m-chloroperbenzoic acid (m-CPBA) triggers a ring expansion and cyclization to yield the desired chiral (2R,6S)-2-(tert-Butyldiphenylsilyloxyphenyl)-6-hydroxy-1-(toluene-4-sulfonyl)-1,6-dihydropyridin-3-(2H)-one. nih.gov

This chiral dihydropyridinone serves as a key intermediate that can be further elaborated to synthesize various piperidine alkaloids. nih.gov For example, it can be converted to piperidinol and piperidinone derivatives, which are direct precursors to (+)-desoxoprosophylline and deoxymannojirimycin or D-mannolactam, respectively. nih.gov The versatility of these chiral intermediates makes them powerful tools for constructing libraries of natural and unnatural piperidine alkaloids for biological screening. researchgate.net

The following table outlines the synthesis of key chiral dihydropyridinone intermediates and their application in targeting piperidine alkaloids.

| Chiral Starting Material | Key Intermediate | Target Alkaloid/Related Structure |

| D-Glucal | (2R,6S)-2-(tert-Butyldiphenylsilyloxyphenyl)-6-hydroxy-1-(toluene-4-sulfonyl)-1,6-dihydropyridin-3-(2H)-one | (+)-Desoxoprosophylline, Deoxymannojirimycin, D-Mannolactam |

| (R)-1-(furan-2-yl)ethanol | (2R,6S)-6-hydroxy-2-methyl-1-tosyl-1,2-dihydropyridin-3(6H)-one | (-)-Cassine, (-)-Spectaline, (-)-Carnavaline, Prosafrine |

Spectroscopic Characterization and Structural Elucidation of Dihydropyridinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of dihydropyridinone derivatives. Through various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a comprehensive understanding of the molecular structure can be achieved.

Proton (¹H) NMR for Structural Assignments

Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of protons within a molecule, allowing for the assignment of specific protons to their respective positions in the dihydropyridinone ring and its substituents.

In a typical ¹H NMR spectrum of a 1,4-dihydropyridine (B1200194) derivative, a singlet corresponding to the NH proton is observed between δ 8.76 and 9.19 ppm when the spectrum is recorded in DMSO-d₆, and between δ 6.55 and 7.97 ppm in CDCl₃ scielo.br. Another characteristic singlet for the H4 proton appears in the range of δ 4.75-5.02 ppm scielo.br. For dihydropyridones derived from curcumin, a singlet for one proton is observed in the range of 5.04-5.42 ppm.

The methyl groups at the C-2 and C-6 positions of the 1,4-dihydropyridine ring typically appear as singlets around δ 2.2 ppm scielo.br. Protons of substituents on the dihydropyridinone ring will have chemical shifts dependent on their electronic environment. For instance, in dihydropyridones derived from curcumin, methoxy (B1213986) group protons appear at δ 3.74 and 3.82 ppm, while hydroxy group protons are observed at δ 8.92 and 9.36 ppm.

| Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| NH | 8.76 - 9.19 | DMSO-d₆ | scielo.br |

| NH | 6.55 - 7.97 | CDCl₃ | scielo.br |

| H4 | 4.75 - 5.02 | - | scielo.br |

| CH₃ (at C-2 and C-6) | ~2.2 | - | scielo.br |

| CH (dihydropyridone from curcumin) | 5.04 - 5.42 | - | |

| OCH₃ (dihydropyridone from curcumin) | 3.74, 3.82 | - | |

| OH (dihydropyridone from curcumin) | 8.92, 9.36 | - |

Carbon (¹³C) NMR (including DEPTQ) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPTQ) experiments, provides detailed information about the carbon skeleton of dihydropyridinone derivatives.

The ¹³C NMR spectra of 1,4-dihydropyridine derivatives show characteristic signals for the carbons of the heterocyclic ring. The C-2 and C-6 signals appear at higher chemical shifts (ca. 146 ppm), while the C-3 and C-5 signals are found at lower chemical shifts (ca. 100 ppm) scielo.br. The C-4 signal typically appears between 36.8 and 41.3 ppm scielo.br. The carbonyl carbons of alkoxycarbonyl substituents at C-3 and C-5 resonate at approximately 166-167 ppm, and a cyano group at these positions appears around 119 ppm scielo.br.

DEPTQ experiments are instrumental in distinguishing between different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). A DEPT-135 spectrum will show CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent libretexts.org. A DEPT-90 spectrum will only show signals for CH carbons libretexts.org. This information is invaluable for the unambiguous assignment of carbon resonances.

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-2, C-6 | ~146 | scielo.br |

| C-3, C-5 | ~100 | scielo.br |

| C-4 | 36.8 - 41.3 | scielo.br |

| C=O (alkoxycarbonyl at C-3, C-5) | 166 - 167 | scielo.br |

| CN (at C-3, C-5) | ~119 | scielo.br |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing the connectivity between protons and carbons in dihydropyridinone derivatives.

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached, providing direct ¹J(C,H) connectivity information columbia.edunih.gov. This is particularly useful for assigning the signals of the dihydropyridine ring and its substituents.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (²J(C,H) and ³J(C,H)), and sometimes even four bonds in conjugated systems columbia.edu. This long-range connectivity information is crucial for assembling the complete molecular structure, including the placement of substituents and the elucidation of complex ring systems. For example, HMBC can be used to confirm the connection between the protons of a methyl group and the quaternary carbon to which it is attached.

Fluorine (¹⁹F) NMR in Halogenated Derivatives

For dihydropyridinone derivatives that have been halogenated with fluorine, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe biophysics.orgslideshare.net.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information biophysics.org. The large chemical shift dispersion in ¹⁹F NMR helps to resolve signals from different fluorine atoms within a molecule, even if their chemical environments are very similar nih.govthermofisher.com. For example, the chemical shift of a fluorine atom can be influenced by the nature of the substituents on the dihydropyridinone ring.

Furthermore, coupling between ¹⁹F and ¹H nuclei (J(F,H)) can provide additional structural insights, helping to confirm the proximity of fluorine atoms to specific protons in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key technique for identifying the functional groups present in dihydropyridinone derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification.

In the IR spectrum of a dihydropyridinone derivative, several key absorption bands can be expected. The presence of a carbonyl group (C=O) from the lactam ring will give rise to a strong absorption band typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam will appear as a band in the region of 3200-3400 cm⁻¹. If ester functionalities are present, their carbonyl stretching will also be observed, usually at a higher frequency than the lactam carbonyl, around 1735-1750 cm⁻¹ ponder.ing. The C=C stretching vibration of the dihydropyridine ring typically appears in the 1600-1650 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Lactam N-H | Stretching | 3200 - 3400 | ponder.ing |

| Lactam C=O | Stretching | 1650 - 1700 | ponder.ing |

| Ester C=O | Stretching | 1735 - 1750 | ponder.ing |

| C=C | Stretching | 1600 - 1650 | ponder.ing |

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy serves as a powerful, non-invasive technique for obtaining detailed information about the molecular vibrations of dihydropyridinone derivatives. nih.govnih.gov This method provides a unique "vibrational fingerprint" for each molecule, revealing specifics about its chemical bonds and functional groups. nih.goveurekalert.orgsciencedaily.com When a molecule is irradiated with a laser, it scatters the light. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. eurekalert.org

The analysis of a Raman spectrum involves several key parameters that are crucial for structural characterization: s-a-s.org

Wavenumber Position (cm⁻¹): The position of the Raman bands indicates the presence of specific functional groups. For instance, the C=O stretching vibration of the carbonyl group in the dihydropyridinone ring typically appears in a characteristic region of the spectrum.

Bandwidth (FWHM): The width of the bands can provide information about the molecular environment and conformational dynamics.

Band Intensity: The intensity of a Raman band is related to the change in polarizability of a bond during vibration and can be used for quantitative analysis.

Depolarization Ratio: This parameter aids in the assignment of vibrational modes to specific molecular motions.

By combining experimental Raman spectra with computational methods like Density Functional Theory (DFT), a detailed assignment of the observed vibrational modes can be achieved. biointerfaceresearch.com This integrated approach allows for a deeper understanding of the structural features of dihydropyridinone derivatives.

Table 1: Key Parameters in Raman Spectral Analysis for Dihydropyridinone Derivatives

| Parameter | Information Provided | Typical Application for Dihydropyridinones |

|---|---|---|

| Wavenumber Position (cm⁻¹) | Identification of specific functional groups and chemical bonds. | Confirming the presence of the C=O, C=C, C-N, and C-H bonds within the dihydropyridinone core structure. |

| Bandwidth (FWHM) | Insights into the molecular environment, crystallinity, and conformational flexibility. | Assessing intermolecular interactions, such as hydrogen bonding, in the solid state. |

| Band Intensity | Relative concentration of specific bonds and can be used for quantitative measurements. | Determining the relative abundance of different conformers or tautomers in a sample. |

| Depolarization Ratio | Helps in the assignment of symmetric and asymmetric vibrational modes. | Distinguishing between different types of stretching and bending vibrations in the molecule. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of dihydropyridinone derivatives by analyzing their fragmentation patterns. uni-saarland.de In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uni-saarland.de

The fragmentation of the molecular ion provides valuable structural information. uni-saarland.dewhitman.edu The process of fragmentation is not random; it results in the formation of stable ions and neutral fragments. uni-saarland.de Common fragmentation pathways for organic molecules, including dihydropyridinone derivatives, include:

Alpha-cleavage: Homolytic cleavage of a bond adjacent to a heteroatom (like nitrogen or oxygen) or a functional group. youtube.commiamioh.edu

Heterolytic cleavage: Cleavage of a bond where one fragment retains both electrons. youtube.com

McLafferty rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage of the beta-bond. youtube.com

By analyzing the m/z values of the fragment ions, a picture of the molecule's connectivity can be pieced together. The difference in mass between the molecular ion and a fragment ion corresponds to the loss of a specific neutral fragment, which can be identified. whitman.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While low-resolution mass spectrometry provides nominal mass, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within a few parts per million). uantwerpen.bealgimed.com This high accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. uantwerpen.benih.govresearchgate.net

For example, two different molecular formulas might have the same nominal mass but will have slightly different exact masses due to the mass defects of their constituent atoms. HRMS can distinguish between these possibilities, thus confirming the molecular formula of a dihydropyridinone derivative. algimed.commdpi.com This is particularly crucial when identifying unknown compounds or verifying the synthesis of new derivatives. uantwerpen.be The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass analyzers is especially beneficial for the analysis of complex mixtures containing dihydropyridinone derivatives. nih.gov

Table 2: Comparison of Low-Resolution and High-Resolution Mass Spectrometry

| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |

|---|---|---|

| Mass Measurement | Nominal mass (integer mass). | Exact mass (to several decimal places). uantwerpen.be |

| Primary Information | Molecular weight and fragmentation pattern. | Elemental composition and molecular formula. nih.govresearchgate.net |

| Application | Initial screening and structural confirmation. | Unambiguous identification of unknown compounds and confirmation of synthesis. uantwerpen.be |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers within dihydropyridinone derivatives. soton.ac.uk

The process involves irradiating a single crystal of the compound with a beam of X-rays. wikipedia.org The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. wikipedia.org By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined. wikipedia.org

For dihydropyridinone derivatives, X-ray crystallography can reveal:

The conformation of the dihydropyridinone ring.

The orientation of substituents on the ring.

The nature of intermolecular interactions, such as hydrogen bonding, in the solid state. butlerov.comresearchgate.net

The absolute configuration of any stereocenters present in the molecule. soton.ac.uk

Studies on various dihydropyridine derivatives have utilized single-crystal X-ray diffraction to investigate their solid-state structures and the effects of different substituents on the crystal packing. znaturforsch.comresearchgate.netfao.org

Advanced Spectroscopic and Data Analysis Methodologies

The vast and complex datasets generated by modern spectroscopic techniques necessitate the use of advanced data analysis methods for efficient and accurate interpretation.

Integration of Advanced Statistics in Spectroscopic Data Analysis

Chemometrics and multivariate statistical methods are increasingly being used to extract meaningful information from complex spectroscopic data. Techniques such as Principal Component Analysis (PCA) can be applied to datasets from Raman or other spectroscopic methods to identify patterns and variations that may not be apparent from visual inspection of the spectra alone. researchgate.net These statistical tools can help in classifying different dihydropyridinone derivatives based on their spectral features or in monitoring changes in a sample over time.

Machine Learning and Deep Learning Applications in Spectral-to-Structure Translation

Machine learning (ML) and deep learning (DL) are emerging as powerful tools for automating the process of structure elucidation from spectroscopic data. chemrxiv.orgresearchgate.netarxiv.org These artificial intelligence-based approaches can be trained on large datasets of known compounds and their corresponding spectra to learn the complex relationships between spectral features and molecular structures. researchgate.net

For dihydropyridinone derivatives, ML models can be developed to:

Predict the presence of specific functional groups from their spectra. nih.gov

Identify compounds in a mixture from their combined NMR spectra. arxiv.orgmdpi.com

Propose candidate structures for an unknown compound based on its spectroscopic data. nih.gov

Convolutional Neural Networks (CNNs), a type of deep learning model, have shown promise in analyzing spectral data, treating it as an image or a signal to extract relevant features for structure prediction. arxiv.org The integration of data from multiple spectroscopic techniques (e.g., NMR, MS, and IR) into a single ML framework can further enhance the accuracy of structure elucidation. chemrxiv.org

Theoretical and Computational Studies on Dihydropyridinone Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) have become indispensable for studying the geometry, stability, and reactivity of dihydropyridinone systems.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide a reliable balance between accuracy and computational cost for organic molecules. eurjchem.comresearchgate.net

In studies of dihydropyridinone and related dihydropyrimidine (B8664642) derivatives, DFT is used to calculate the most stable conformation of the molecule. researchgate.netmdpi.com For instance, the six-membered dihydropyridone ring typically adopts a non-planar conformation, such as a half-chair or boat shape, to minimize steric strain. eurjchem.comresearchgate.net DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

For example, a DFT study on Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate revealed specific geometric parameters after optimization at the B3LYP/6-311++G(d,p) level. The non-planar structure indicated by calculated dihedral angles is a key feature of its geometry. Similarly, analysis of 3,4-dihydropyrimidin-2(1H)-ones shows the heterocyclic ring adopts a boat-like conformation. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Dihydropyridin-2-yl Derivative (Data sourced from a study on Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate)

| Parameter | Bond Length (Å) / Angle (°) |

| C2-N1 | 1.45 |

| C6-N1 | 1.38 |

| C5-C6 | 1.37 |

| C4-C5 | 1.52 |

| C3-C4 | 1.53 |

| C2-O7 | 1.23 |

| ∠(C6-N1-C2) | 124.5° |

| ∠(N1-C6-C5) | 121.8° |

| ∠(C4-C5-C6) | 118.9° |

| Dihedral ∠(C6-N1-C2-C3) | -15.2° |

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uctm.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. uctm.edu

For dihydropyridinone derivatives, the distribution of the HOMO and LUMO provides insight into the molecule's reactive sites. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions. This analysis helps predict how the molecule will interact with electrophiles and nucleophiles.

In a computational study of a substituted 1,2-dihydropyridin-2-yl phosphonate, the HOMO was found to be distributed over the dihydropyridine (B1217469) ring and the aminophenyl group, while the LUMO was localized on the cyano and carbonyl groups. This distribution indicates that the dihydropyridine ring is susceptible to electrophilic attack, whereas the cyano and carbonyl regions are prone to nucleophilic attack.

Table 2: FMO Energies and Energy Gap for a Dihydropyridin-2-yl Derivative (Data from a study on Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate)

| Parameter | Energy (eV) |

| EHOMO | -5.732 |

| ELUMO | -2.127 |

| Energy Gap (ΔE) | 3.605 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of molecules. nih.gov An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov Typically, red or yellow colors indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue colors represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green indicates neutral potential. nih.gov

For dihydropyridinone systems, MEP analysis can pinpoint the most likely sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov In a substituted 1,2-dihydropyridin-2-yl phosphonate, the MEP map showed that the most negative potential was located around the oxygen atom of the carbonyl group, making it a primary site for electrophilic interaction. Conversely, the hydrogen atoms of the amino group exhibited a positive potential, identifying them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. dergipark.org.tr It transforms the calculated wave function into a localized form that corresponds to the familiar Lewis structure representation of lone pairs and bonds. nih.govdergipark.org.tr

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. nih.gov

In dihydropyridinone and related heterocyclic systems, NBO analysis reveals significant delocalization effects that contribute to their stability. For example, in a study of a dihydropyridin-2-yl derivative, a strong stabilizing interaction was observed between the lone pair of the nitrogen atom (LP(N)) and the antibonding π* orbital of the adjacent C=C bond (π(C5-C6)). This n → π interaction indicates significant electron delocalization within the conjugated system of the ring.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Dihydropyridin-2-yl Derivative (Selected interactions for Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C5-C6) | π(C3-C12) | 22.8 |

| π(C3-C12) | π(C5-C6) | 18.5 |

| LP(1) N1 | σ(C2-C3) | 3.2 |

| LP(1) N1 | σ(C6-C11) | 5.8 |

Global and Local Reactive Descriptors for Chemical Behavior

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2. It measures resistance to charge transfer.

Chemical Potential (μ): -(I + A) / 2. It indicates the escaping tendency of electrons.

Electrophilicity Index (ω): μ² / (2η). It quantifies the ability of a molecule to accept electrons.

These descriptors are valuable for comparing the relative stability and reactivity of different dihydropyridinone derivatives. A higher chemical hardness implies lower reactivity, while a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 4: Calculated Global Reactivity Descriptors for a Dihydropyridin-2-yl Derivative (in eV) (Data from a study on Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.732 |

| Electron Affinity (A) | 2.127 |

| Chemical Hardness (η) | 1.803 |

| Chemical Potential (μ) | -3.930 |

| Electrophilicity Index (ω) | 4.274 |

Molecular Modeling and Simulations

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with their environment, such as solvents or biological macromolecules.

Molecular dynamics (MD) simulations, a primary tool in this area, use classical mechanics to simulate the motions of atoms and molecules over time. This approach allows for the exploration of conformational changes, binding processes, and the thermodynamic properties of molecular systems. For dihydropyridine derivatives, MD simulations are frequently employed to understand their interaction with biological targets, such as ion channels or enzymes. nih.gov

For instance, MD simulations have been used to study the binding of 1,4-dihydropyridine (B1200194) derivatives to calcium channels. eurjchem.com These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the conformational changes that occur upon binding. Such studies are instrumental in drug discovery, providing a dynamic picture of the molecular recognition process that is not accessible through static calculations alone.

Molecular Geometry Optimization Studies

The foundation of understanding a molecule's behavior lies in its three-dimensional structure. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. youtube.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. youtube.comchemrxiv.org

For dihydropyridinone systems, various computational methods are employed to achieve this optimization. These range from molecular mechanics, which uses classical physics to model the interactions between atoms, to more computationally intensive quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations. mdpi.combohrium.com DFT, in particular, has proven to be a robust method for studying the electronic structure and geometry of molecules. researchgate.net The choice of method and basis set, which is a set of functions used to build the molecular orbitals, is crucial for obtaining accurate results. mdpi.combohrium.com For instance, the M06-2X functional is noted for its performance in predicting the relative stability and structural parameters of tautomeric systems. chemrxiv.org

These studies provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. Advanced computational chemistry techniques can validate and expand upon traditional models like VSEPR theory, providing a more accurate and detailed picture of molecular geometry by considering factors such as bond polarity and orbital hybridization. youtube.com

| Computational Method | Key Features | Application in Geometry Optimization |

| Molecular Mechanics (MM) | Uses classical physics to model atomic interactions. Computationally less expensive. | Provides good structural parameters for large systems. |

| Semi-Empirical Methods | Solves the Schrödinger equation with some approximations. | Balances computational cost and accuracy for describing electronic properties. |

| Ab Initio Methods (e.g., Hartree-Fock) | Solves the Schrödinger equation without empirical parameters. | Offers high accuracy but is computationally demanding. |

| Density Functional Theory (DFT) | Calculates the electronic structure based on the electron density. | Provides a good balance of accuracy and computational cost for a wide range of systems. |

Molecular Dynamics Simulations for Conformational Analysis

While geometry optimization provides a static picture of the most stable structure, molecules are dynamic entities that constantly explore different shapes or conformations. Molecular dynamics (MD) simulations offer a way to study these motions by simulating the movement of atoms and molecules over time. nih.govarxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of the conformational landscape of dihydropyridinone systems. nih.govarxiv.org

These simulations are crucial for understanding how the dihydropyridinone ring and its substituents can flex and rotate, which is vital for its interaction with biological targets. nih.govnih.gov The results of MD simulations can reveal the most populated conformations, the energy barriers between them, and how the conformational equilibrium can be influenced by the solvent or the binding of a ligand. nih.govethz.chmdpi.com Techniques such as Self-Organizing Maps (SOMs) combined with hierarchical clustering can be used to analyze the large datasets generated by MD simulations to identify functionally relevant conformations. nih.gov

Computational Approaches for Ligand-Scaffold Interactions

Understanding how a dihydropyridinone-based ligand interacts with its biological target, such as a protein, is a cornerstone of rational drug design. nih.gov Computational methods are extensively used to predict and analyze these interactions. Molecular docking is a widely used technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov Docking algorithms explore various binding poses and use scoring functions to rank them based on their predicted binding affinity. nih.govresearchgate.net

Following docking, MD simulations can be employed to refine the binding pose and to study the dynamics of the protein-ligand complex. nih.govnih.gov These simulations can provide insights into the stability of the complex, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding. nih.govfraserlab.com Furthermore, more advanced methods like quantum mechanics/molecular mechanics (QM/MM) can be used to study the electronic details of the interaction, such as the formation of hydrogen bonds and other non-covalent interactions that are critical for binding. lu.se

| Computational Technique | Purpose | Information Gained |

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Binding pose, initial estimation of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the protein-ligand complex. | Stability of the complex, conformational changes, role of solvent. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats a small, critical region with high-level quantum mechanics and the rest of the system with molecular mechanics. | Detailed electronic interactions, reaction mechanisms within the active site. |

Prediction of Molecular Properties and Chemical Reactivity

Computational chemistry provides a powerful platform for predicting a wide array of molecular properties and the chemical reactivity of dihydropyridinone systems. nih.govnih.gov These predictions are invaluable for guiding the design and synthesis of new compounds with tailored characteristics.

The ability to computationally predict molecular properties is a cornerstone of modern drug discovery. nih.gov Properties such as solubility, lipophilicity, and metabolic stability can be estimated using quantitative structure-property relationship (QSPR) models, which correlate the chemical structure with a specific property. nih.gov

Chemical reactivity can be explored using quantum chemical calculations. nsps.org.ng Descriptors derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the nucleophilic and electrophilic nature of different parts of the molecule. nsps.org.ngresearchgate.net The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net Molecular electrostatic potential (MESP) maps can also be used to visualize the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com

Computational Investigations of Tautomeric Equilibria

Tautomerism, the interconversion of structural isomers, is a critical consideration for dihydropyridinone systems. The position of the tautomeric equilibrium can significantly impact the molecule's properties and biological activity. Computational methods, particularly DFT, are well-suited to study these equilibria. nih.gov

By calculating the relative Gibbs free energies of the different tautomers, it is possible to predict their relative populations at equilibrium. nih.gov These calculations can also shed light on the factors that influence the tautomeric preference, such as the electronic effects of substituents and the nature of the solvent. chemrxiv.org The accuracy of these predictions is highly dependent on the chosen computational method and the inclusion of solvent effects, often modeled using continuum solvation models. chemrxiv.org Databases of experimentally determined tautomeric equilibria can be used to validate and benchmark computational methods. nih.gov

In Silico Studies for Scaffold Characterization and Derivatization

In silico methods play a pivotal role in characterizing the dihydropyridinone scaffold and exploring the potential for its derivatization. By systematically modifying the core structure with different functional groups in a computational environment, it is possible to build virtual libraries of derivatives and predict their properties. This approach, often referred to as virtual screening, allows for the rapid exploration of a vast chemical space without the need for laborious and costly synthesis.

Computational tools can be used to predict how different substituents will affect the scaffold's electronic properties, steric profile, and potential for intermolecular interactions. chemrxiv.orgscispace.com For example, DFT calculations can be used to assess the impact of electron-donating or electron-withdrawing groups on the reactivity of the dihydropyridinone ring. nih.gov This information is invaluable for designing new compounds with improved potency, selectivity, or pharmacokinetic properties. Machine learning and deep learning models are also increasingly being used to predict the properties and reactivity of new compounds, further accelerating the drug discovery process. nih.govdtu.dk

Applications of 1,6 Dihydropyridin 2 3h One in Advanced Chemical Synthesis

Utilization as Versatile Synthetic Intermediates and Chemical Building Blocks

The utility of 1,6-dihydropyridin-2(3H)-ones as multifaceted intermediates stems from the strategic placement of functional groups within their structure. The presence of a vinylogous amide system, a reactive double bond, and a chiral center in many of its derivatives allows for a wide range of chemical transformations. This adaptability makes them highly sought-after starting materials in various synthetic endeavors. Chiral 2-substituted-6-methyl 2,3-dihydropyridinones, for instance, are readily accessible through asymmetric vinylogous Mannich reactions and serve as adaptable precursors for chiral polyfunctional piperidine-based compounds.

Optically active 1,6-dihydropyridin-2(3H)-ones are flexible building blocks for the efficient synthesis of a variety of multi-functionalized bioactive heterocyclic compounds. nih.gov Their structural framework allows for diastereoselective modifications, leading to the construction of more intricate systems such as indolizidines and quinolizidines. nih.gov The inherent reactivity of the dihydropyridone ring facilitates annulation and functionalization reactions, paving the way for the assembly of fused and bridged heterocyclic systems. For example, dihydropyridines can be transformed into the corresponding tetrahydropyridines and piperidines through various functionalization reactions. auburn.edu

The following table provides examples of complex heterocyclic compounds synthesized from 1,6-dihydropyridin-2(3H)-one derivatives:

| Starting Material | Synthetic Transformation | Resulting Heterocyclic Compound |

| (2R)-hydroxymethyldihydro-pyridinone | Multi-step synthesis | Indolizidine alkaloids (e.g., Swainsonine) |

| (2R)-hydroxymethyldihydro-pyridinone | Multi-step synthesis | Quinolizidine (B1214090) alkaloids |

| Dihydropyridone derivative | Rh-catalyzed cyclization | Bicyclic quinolizidine core |

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening. cam.ac.uk The 1,6-dihydropyridin-2(3H)-one scaffold is well-suited for DOS strategies due to its capacity for modification at multiple positions. By employing a polymer-supported 2,6-disubstituted-dihydro-2H-pyridin-3-one as a key intermediate, a variety of substituents can be introduced, leading to a library of compounds with diverse chemical functionalities and spatial arrangements. aua.gr This approach allows for the systematic exploration of chemical space around the dihydropyridone core. cam.ac.uk A step-economical diversity-oriented synthesis of a library of various pyrimidine–N-heterocycle hybrids has been developed, incorporating a 4,6-dimethoxypyrimidine (B185312) core into nine different N-heterocycles. nih.govrsc.org

Role in Natural Product Synthesis

The structural motif of 1,6-dihydropyridin-2(3H)-one is present in numerous natural products, particularly in the piperidine (B6355638) alkaloid family. Consequently, these dihydropyridones have emerged as crucial intermediates in the total and formal synthesis of these biologically active molecules.

The formal synthesis of the piperidine alkaloid (±)-prosophylline has been accomplished using a polymer-supported 2,6-disubstituted-dihydro-2H-pyridin-3-one as a key intermediate. aua.gr This strategy highlights the utility of the dihydropyridone core in a solid-phase synthesis approach, which offers advantages in terms of purification and automation. The synthesis involved an aza-Achmatowicz rearrangement to form the dihydropyridinone ring on the solid support. aua.gr Subsequent modifications, including a cross-metathesis reaction, ultimately led to an advanced intermediate that could be converted to (±)-prosophylline. aua.gr

Chiral dihydropyridones serve as invaluable templates for the enantioselective synthesis of a wide range of piperidine alkaloids. nih.gov The stereocenter at the C2 or C6 position of the dihydropyridone ring can be effectively translated to the final alkaloid structure. For instance, (2R)-hydroxymethyldihydro-pyridinone has been utilized as a key intermediate for the synthesis of (+)-desoxoprosophylline, deoxymannojirimycin, and D-mannolactam. nih.gov Similarly, its (2S)-enantiomer is a precursor for alkaloids such as (–)–desoxoprosophylline and allonojirimycin. nih.gov The versatility of this template allows for the construction of various substitution patterns and stereochemistries found in the diverse family of piperidine alkaloids.

The table below illustrates the use of dihydropyridone intermediates in the synthesis of specific piperidine alkaloids:

| Dihydropyridone Intermediate | Target Piperidine Alkaloid |

| (2R)-hydroxymethyldihydro-pyridinone | (+)-Desoxoprosophylline |

| (2R)-hydroxymethyldihydro-pyridinone | Deoxymannojirimycin |

| (2R)-hydroxymethyldihydro-pyridinone | D-mannolactam |

| (2S)–hydroxymethyldihydropyridinone | (–)–Desoxoprosophylline |

| (2S)–hydroxymethyldihydropyridinone | Allonojirimycin |

Development of Scaffold-Based Chemical Libraries

The 1,6-dihydropyridin-2(3H)-one scaffold has been identified as a privileged structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. This has led to its use in the development of scaffold-based chemical libraries for drug discovery. By systematically modifying the substituents on the dihydropyridone core, libraries of compounds can be generated and screened for activity against various biological targets. A notable example is the design and optimization of 6-oxo-1,6-dihydropyridines as potent inhibitors of cyclin-dependent kinase 5 (CDK5), a protein kinase implicated in neurodegenerative disorders. nih.gov This work demonstrates the potential of using the 1,6-dihydropyridin-2(3H)-one scaffold as a starting point for the development of new therapeutic agents. nih.gov

Application as Precursors for Agrochemicals and Industrial Intermediates

The 1,6-dihydropyridin-2(3H)-one core, a type of δ-lactam, is recognized as a "privileged" structure in medicinal chemistry and is increasingly being explored for its potential in the agrochemical sector. The reactivity of the dihydropyridinone ring allows for a variety of chemical modifications, making it an ideal starting point for the synthesis of more complex molecules with potential herbicidal, insecticidal, or fungicidal properties.

While direct examples of commercial agrochemicals synthesized from 1,6-dihydropyridin-2(3H)-one are not extensively documented in publicly available literature, the broader class of dihydropyridinone derivatives has shown significant biological activity. The synthesis of various substituted dihydropyridinones is often a key step in the creation of novel compounds with potential agricultural applications. The functional groups on the dihydropyridinone ring can be readily modified to optimize biological activity and environmental stability, crucial factors in the development of modern crop protection agents.

The versatility of the dihydropyridinone scaffold also extends to its use as an industrial intermediate. These compounds can serve as building blocks for the synthesis of a wide array of chemicals used in various industries. The ability to selectively functionalize the ring at different positions provides a pathway to a diverse range of downstream products.

Table 1: Potential Agrochemical Leads from Dihydropyridinone Scaffolds

| Dihydropyridinone Derivative | Potential Application | Key Structural Features |